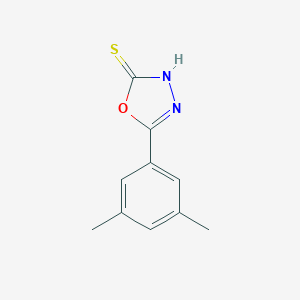

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

5-(3,5-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-3-7(2)5-8(4-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGDENXYYRACQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NNC(=S)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mass spectrometry fragmentation of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. As a molecule of interest in medicinal chemistry, understanding its mass spectral behavior is critical for its unambiguous identification in complex matrices and for elucidating the structure of related analogues. This document outlines the fundamental principles governing its fragmentation, proposes key cleavage mechanisms based on established chemical logic, and provides a detailed experimental protocol for reproducible analysis. The guide is intended for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for structural characterization of novel heterocyclic compounds.

Introduction: The Chemical Context

The 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms.[1][2] This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The addition of a thiol group at the 2-position introduces a crucial functional handle and the potential for thione-thiol tautomerism, which can significantly influence the molecule's chemical reactivity and biological interactions.[5] The stability of the oxadiazole ring, coupled with the reactivity of the thiol group, makes these compounds compelling targets for drug discovery.[6]

Subject Molecule: this compound

The molecule at the core of this guide, this compound (Molecular Weight: 206.27 g/mol ), combines the oxadiazole-thiol core with a sterically hindered dimethylphenyl substituent. The dimethylphenyl group's fragmentation patterns are well-characterized and often involve the loss of methyl radicals.[7] The interplay between the fragmentation of this aromatic side chain and the cleavage of the heterocyclic core defines the molecule's mass spectral "fingerprint."

Figure 1. Structure of this compound.

Figure 1. Structure of this compound.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a powerful technique for structural elucidation. In the ion source of a mass spectrometer, vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV).[8] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[8] The molecular ion is energetically unstable and undergoes a series of predictable bond cleavages, or fragmentations, to produce a set of smaller, stable cations. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum that is characteristic of the molecule's structure.[9]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to generate a reproducible and high-quality mass spectrum for the title compound. The causality behind each parameter is explained to ensure scientific integrity.

Sample Preparation and Introduction

-

Dissolution: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as methanol or acetonitrile. The choice of a volatile solvent is crucial to ensure efficient vaporization in the ion source.

-

Introduction Method: Utilize a direct insertion probe (DIP) or gas chromatography (GC) inlet. For a pure standard, a DIP is efficient. If the analyte is part of a mixture, GC provides prior separation.

-

Injection Volume: Introduce 1 µL of the solution. This quantity is sufficient to produce a strong signal without oversaturating the detector.

Mass Spectrometer Instrumentation and Parameters

This protocol assumes the use of a standard quadrupole or time-of-flight (TOF) mass spectrometer.

| Parameter | Recommended Setting | Rationale & Justification |

| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique that induces reproducible fragmentation for library matching and structural analysis.[10] |

| Electron Energy | 70 eV | The industry standard energy. It provides sufficient energy to ionize and fragment most organic molecules consistently, allowing for comparison with established spectral libraries. |

| Ion Source Temp. | 200-230 °C | Must be high enough to ensure complete vaporization of the analyte but low enough to prevent thermal degradation before ionization. |

| Mass Range | 40-400 m/z | This range comfortably covers the molecular ion (m/z 206) and all anticipated fragments. |

| Scan Rate | 1-2 scans/sec | Provides a good balance between acquiring a sufficient number of data points across a peak and maintaining signal-to-noise ratio. |

| Detector Voltage | Instrument Autotune Value | The detector gain should be set according to the manufacturer's autotune procedure to ensure optimal sensitivity and linear response. |

Experimental Workflow Diagram

Fragmentation Analysis and Mechanistic Discussion

The EI-MS spectrum of this compound is predicted to be rich in information, with fragmentation initiated at both the heterocyclic system and the aromatic side chain. The following sections detail the proposed major fragmentation pathways.

The Molecular Ion (M•+)

Upon electron ionization, the molecule loses one electron to form the molecular ion, which should be observed at m/z 206 . The stability of the aromatic and heterocyclic rings suggests this peak will be clearly visible.

Primary Fragmentation Pathways

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of the most stable fragment ions.

Pathway A: Fragmentation of the Dimethylphenyl Moiety A common fragmentation for alkylbenzenes is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a more stable cation.[7]

-

M•+ (m/z 206) → [M - CH₃]⁺ (m/z 191) : This fragmentation results in a resonance-stabilized ion. This is expected to be a prominent peak in the spectrum.

Pathway B: Cleavage of the 1,3,4-Oxadiazole Ring Heterocyclic rings can undergo complex rearrangements and cleavages.[11][12] For the 1,3,4-oxadiazole core, two primary cleavage patterns are anticipated:

-

Formation of the Dimethylbenzoyl Cation: Cleavage across the C2-N3 and C5-O bonds can lead to the formation of the 3,5-dimethylbenzoyl cation.

-

M•+ (m/z 206) → [C₉H₉O]⁺ (m/z 133) : This involves the loss of a neutral fragment, [N₂CSH]•. The m/z 133 ion is highly stabilized by resonance and is predicted to be a significant, if not the base, peak.

-

-

Formation of the Dimethylphenylcyanide Cation: An alternative ring cleavage across the O-C2 and N3-N4 bonds can lead to the formation of a 3,5-dimethylbenzonitrile radical cation.

-

M•+ (m/z 206) → [C₉H₉N]•+ (m/z 131) : This involves the loss of a neutral [COS] fragment.

-

Pathway C: Loss of Small Neutral Molecules The thiol group can also direct fragmentation.

-

M•+ (m/z 206) → [M - CS]•+ (m/z 162) : Loss of a neutral carbon monosulfide molecule.

-

M•+ (m/z 206) → [M - SH]⁺ (m/z 173) : Loss of a sulfhydryl radical.

Proposed Fragmentation Scheme

The following diagram illustrates the interconnectedness of these primary fragmentation events.

Key Fragment Ions: A Summary Table

The following table summarizes the most likely and structurally significant ions to be observed in the mass spectrum.

| m/z | Proposed Ion Structure | Formula | Formation Pathway | Predicted Abundance |

| 206 | Molecular Ion | [C₁₀H₁₀N₂OS]•⁺ | Electron Ionization | Medium |

| 191 | [M - CH₃]⁺ | [C₉H₇N₂OS]⁺ | Loss of methyl radical from dimethylphenyl group | High |

| 173 | [M - SH]⁺ | [C₁₀H₉N₂O]⁺ | Loss of sulfhydryl radical | Low |

| 133 | 3,5-Dimethylbenzoyl cation | [C₉H₉O]⁺ | Oxadiazole ring cleavage | High (Possible Base Peak) |

| 131 | 3,5-Dimethylbenzonitrile cation | [C₉H₉N]•⁺ | Oxadiazole ring cleavage | Medium |

| 105 | Benzoyl cation derivative | [C₇H₅O]⁺ | Loss of CO from m/z 133 | Medium |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from m/z 105 | Medium-Low |

Conclusion and Outlook

The fragmentation of this compound under electron ionization conditions is governed by predictable cleavages of both the heterocyclic core and the aromatic substituent. The analysis predicts the formation of several key diagnostic ions, most notably at m/z 191 (loss of a methyl group) and m/z 133 (formation of the 3,5-dimethylbenzoyl cation), the latter of which is a strong candidate for the base peak.

This guide provides a robust framework for identifying this molecule and its analogues. For unequivocal structure confirmation, especially in metabolomics or degradation studies, the use of high-resolution mass spectrometry (HRMS) to confirm elemental compositions and tandem mass spectrometry (MS/MS) to validate fragmentation pathways is highly recommended. The principles and pathways outlined herein serve as a foundational reference for researchers working with this important class of heterocyclic compounds.

References

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chhabria, M. T., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Retrieved from [Link]

-

Singh, R., et al. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-57. Retrieved from [Link]

-

Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6). Retrieved from [Link]

-

Rashid, M. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Kirchhoff, D., et al. (2009). Trends in the Periodic System: the mass spectrum of dimethylphenyl phosphane and a comparison of the gas phase reactivity of dimethylphenyl pnictogene radical cations C(6)H(5)E(CH(3))(2)(+), (E = N, P, As)*. European Journal of Mass Spectrometry, 15(2), 131-44. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). Retrieved from [Link]

-

Kumar, R., et al. (2025). A Pharmacological Update of Oxadiazole Derivatives: A Review. Current Organic Chemistry, 29. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link]

-

Kuck, D. (1989). Concerning the fragmentation of ortho,ortho-dimethyl substituted alkylbenzenes induced by [gamma]-H migration. Organic Mass Spectrometry, 24(12). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). Retrieved from [Link]

-

ChemRxiv. (n.d.). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. Retrieved from [Link]

-

Siddiqui, H. L. (2015). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Retrieved from [Link]

-

Ali, M. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. YouTube. Retrieved from [Link]

-

Schymanski, E. L., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of Cheminformatics, 14(1). Retrieved from [Link]

-

Avila, C., et al. (2023). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. MDPI. Retrieved from [Link]

-

Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijari.org [ijari.org]

- 4. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Trends in the Periodic System: the mass spectrum of dimethylphenyl phosphane and a comparison of the gas phase reactivity of dimethylphenyl pnictogene radical cations C(6)H(5)E(CH(3))(2)(*+), (E = N, P, As)(dagger) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Thiol-Thione Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2][3] These compounds exhibit a diverse range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5] A unique feature of 5-substituted-1,3,4-oxadiazoles bearing a sulfur atom at the C2 position is their existence in a dynamic equilibrium between two tautomeric forms: the thiol and the thione. This phenomenon, known as thiol-thione tautomerism, is not merely a structural curiosity; it profoundly influences the molecule's physicochemical properties, reactivity, and, consequently, its biological function. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics.

This guide provides a comprehensive exploration of the thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols, detailing synthetic methodologies, advanced characterization techniques, and the critical factors that govern the tautomeric preference.

The Duality of Structure: Thiol vs. Thione

Thiol-thione tautomerism involves the migration of a proton between a sulfur and a nitrogen atom within the heterocyclic ring.[4] In the case of 5-substituted-1,3,4-oxadiazole-2-thiols, the equilibrium is established between the aromatic thiol form and the non-aromatic thione form. While spectral data often supports the predominance of the thione form in solution, the existence of both tautomers must be considered.[6]

Caption: Prototropic equilibrium between the thiol and thione tautomers.

Synthesis of the 1,3,4-Oxadiazole-2-thiol Scaffold

A robust and widely adopted method for the synthesis of these compounds involves the cyclization of acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide.[7][8] This one-pot reaction is efficient and accommodates a wide variety of substituents at the 5-position, making it a versatile tool for generating diverse chemical libraries.

Field-Proven Experimental Protocol: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol

This protocol describes a standard procedure for the synthesis of a 5-substituted-1,3,4-oxadiazole-2-thiol from an aromatic acid hydrazide.

Step 1: Reaction Setup

-

To a solution of the desired aromatic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add potassium hydroxide (12 mmol).

-

Stir the mixture at room temperature until the potassium hydroxide has completely dissolved.

Step 2: Cyclization

-

Add carbon disulfide (15 mmol) dropwise to the reaction mixture at room temperature.

-

The causality here is the nucleophilic attack of the hydrazide onto the electrophilic carbon of CS₂, initiated by the basic conditions.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8][9]

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water (100 mL).

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thiol.

Caption: General workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Probing the Tautomeric Equilibrium: A Multi-faceted Approach

A combination of spectroscopic and analytical techniques is essential to unequivocally characterize the tautomeric forms and understand their equilibrium.

Spectroscopic Characterization

| Technique | Thiol Form Signature | Thione Form Signature | Rationale & Causality |

| FT-IR | Weak S-H stretch (~2550-2600 cm⁻¹) | Strong N-H stretch (~3100-3300 cm⁻¹), Strong C=S stretch (~1200-1350 cm⁻¹) | The presence of a distinct N-H peak and a strong C=S absorption are compelling evidence for the thione form's predominance. |

| ¹H NMR | S-H proton signal (variable, broad) | N-H proton signal (downfield, ~13-14 ppm) | The highly deshielded N-H proton of the thione form is a characteristic and easily identifiable signal in DMSO-d₆. |

| ¹³C NMR | C-S carbon (~160-170 ppm) | C=S carbon (significantly downfield, ~175-190 ppm) | The carbon in a C=S double bond is significantly more deshielded than in a C-S single bond, providing a definitive diagnostic tool.[10] |

| UV-Vis | Absorption maximum at shorter wavelength | Absorption maximum at longer wavelength | The extended conjugation in the thione form (amide-like) results in a bathochromic (red) shift compared to the thiol.[11] |

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides unambiguous proof of the dominant tautomeric form in the solid state. By precisely locating the positions of all atoms, including the hydrogen atom , it can definitively distinguish between the N-H of the thione and the S-H of the thiol. Numerous crystallographic studies of 5-substituted-1,3,4-oxadiazole-2-thiols have confirmed the prevalence of the thione tautomer in the crystalline phase.[12]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria.[11] These methods can:

-

Calculate the relative energies of the thiol and thione tautomers in the gas phase and in various solvents.

-

Predict the geometric parameters and vibrational frequencies, which can be correlated with experimental IR data.

-

Model the transition state for the proton transfer, providing insight into the energy barrier of the tautomerization process.

Computational studies often corroborate experimental findings, indicating that the thione form is generally the more thermodynamically stable tautomer.[7][13]

Factors Influencing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static; it is a dynamic process influenced by several key factors.

-

Nature of the 5-Substituent (R-group): The electronic properties of the substituent at the 5-position can modulate the stability of the tautomers. Electron-withdrawing groups tend to favor the thione form by stabilizing the partial negative charge on the sulfur atom.

-

Solvent Polarity: The solvent plays a crucial role in stabilizing one tautomer over the other.[11] Polar protic solvents can form hydrogen bonds with the C=S and N-H groups of the thione form, shifting the equilibrium in its favor. Conversely, non-polar solvents may favor the less polar thiol form.[14][15]

-

pH: The acidity or basicity of the medium can significantly impact the equilibrium. In basic conditions, the proton can be removed to form a thiolate anion, which is a common intermediate in reactions.

-

Temperature: Changes in temperature can shift the equilibrium according to the principles of thermodynamics, although this effect is often less pronounced than solvent or substituent effects.

Implications in Drug Discovery and Design

The thiol-thione tautomerism of 1,3,4-oxadiazoles is of critical importance in drug development for several reasons:

-

Receptor Binding: The two tautomers have different hydrogen bonding capabilities. The thione form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S), while the thiol form has a hydrogen bond donor (S-H) and a hydrogen bond acceptor (N atom in the ring). This difference dictates how the molecule interacts with its biological target.

-

Physicochemical Properties: The dominant tautomer influences key properties like lipophilicity (LogP), solubility, and pKa. The more polar thione form generally exhibits higher water solubility.

-

Bioisosterism: The 1,3,4-oxadiazole-2-thione moiety can be used as a bioisosteric replacement for other functional groups, such as carboxylic acids or amides, to improve metabolic stability and pharmacokinetic profiles.[16]

-

Prodrug Design: The thiol form can be functionalized (e.g., S-alkylation) to create prodrugs that release the active thione form upon metabolic cleavage.

The thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols is a fundamental aspect of their chemistry that has profound implications for their application in medicinal chemistry and drug design. A thorough understanding of the synthesis, characterization, and factors governing this equilibrium is essential for researchers aiming to exploit this versatile scaffold. By leveraging a multi-faceted approach that combines synthesis, spectroscopy, crystallography, and computational modeling, scientists can rationally design and develop novel 1,3,4-oxadiazole-based therapeutics with optimized efficacy and safety profiles.

References

-

Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. ResearchGate. Available at: [Link]

-

Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. Available at: [Link]

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. Available at: [Link]

-

Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. PubMed. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. Available at: [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

- Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazole-2-thion with acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426.

-

5-Furan-2yl[1][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Bioinorganic Chemistry and Applications. Available at: [Link]

-

1,3,4-Oxadiazole-2-thiol. PubChem. Available at: [Link]

-

Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones : A Review. Connect Journals. Available at: [Link]

-

1H and 13C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d6. ResearchGate. Available at: [Link]

-

Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. University College London. Available at: [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. ZORA (Zurich Open Repository and Archive). Available at: [Link]

-

Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ResearchGate. Available at: [Link]

-

Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). Molecules. Available at: [Link]

-

5-Furan-2yl[1][7][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2001). Molecules. Available at: [Link]

-

Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. (1972). Canadian Journal of Chemistry. Available at: [Link]

-

A mini review on biological potential of 1,3,4-oxadiazole derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 12. zora.uzh.ch [zora.uzh.ch]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Properties, and Therapeutic Potential

Executive Summary: The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This guide focuses on a specific derivative, this compound, a molecule of significant interest for researchers in drug discovery. The presence of a thiol group on the 1,3,4-oxadiazole ring is known to enhance a variety of biological actions.[3] This document provides a comprehensive overview of its chemical identity, a detailed synthetic pathway, and an exploration of its potential therapeutic applications, grounded in the established pharmacology of the 1,3,4-oxadiazole-2-thiol scaffold.

Chemical Identity and Nomenclature

Precise identification is critical for any scientific investigation. While a specific, dedicated CAS (Chemical Abstracts Service) number for this compound is not prominently available in public databases as of this writing, its identity can be unequivocally established through systematic nomenclature and structural representation. For context, related compounds such as 5-Phenyl-1,3,4-oxadiazole-2-thiol are well-documented under CAS Number 3004-42-0.[4][5]

-

Systematic IUPAC Name: 5-(3,5-Dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione

-

Molecular Formula: C₁₀H₁₀N₂OS

-

Molecular Weight: 206.27 g/mol

-

Synonyms: 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-mercaptan; 2-Mercapto-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole

Table 1: Core Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | (Calculated) |

| Molecular Weight | 206.27 | (Calculated) |

| IUPAC Name | 5-(3,5-Dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione | (Generated) |

| Related CAS Number | 3004-42-0 (for 5-Phenyl-1,3,4-oxadiazole-2-thiol) | [4][5] |

The 1,3,4-Oxadiazole-2-thiol Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.[1][6] This scaffold is considered "privileged" due to its presence in a wide array of pharmacologically active compounds. Derivatives have demonstrated significant potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][3]

The inclusion of a thiol (-SH) group at the 2-position of the oxadiazole ring is a key structural feature that often enhances or confers specific biological activities.[3] This functional group can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is crucial for the mechanism of action of certain enzyme inhibitors. Furthermore, the thiol group serves as a versatile synthetic handle, allowing for S-alkylation or S-aralkylation to produce a diverse library of derivative compounds with modified biological profiles.[7][8]

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry, typically proceeding through a multi-step sequence starting from a corresponding carboxylic acid.[3]

General Synthetic Pathway

The synthesis initiates with the conversion of the starting material, 3,5-dimethylbenzoic acid, into its corresponding acid hydrazide, which is then cyclized to form the target 1,3,4-oxadiazole-2-thiol ring.[3][7]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a self-validating system adapted from established methodologies for synthesizing analogous compounds.[3][7]

Step 1: Synthesis of Methyl 3,5-Dimethylbenzoate

-

To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (catalytic amount, ~0.1 equivalents) dropwise at 0°C.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification.

Causality Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing drives the equilibrium towards the product ester.

Step 2: Synthesis of 3,5-Dimethylbenzohydrazide

-

Dissolve the crude methyl 3,5-dimethylbenzoate (1 equivalent) in absolute ethanol (8 volumes).

-

Add hydrazine hydrate (80-99%, 2-3 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture in an ice bath. The resulting solid precipitate is collected by filtration.

-

Wash the solid with cold distilled water and dry to obtain the pure hydrazide.

Causality Insight: Hydrazine is a potent nucleophile that attacks the ester's carbonyl carbon, leading to the displacement of the methoxy group and the formation of the stable hydrazide.

Step 3: Synthesis of this compound

-

To a stirred solution of potassium hydroxide (1.2 equivalents) in absolute ethanol (10 volumes), add 3,5-dimethylbenzohydrazide (1 equivalent).

-

After the hydrazide dissolves, add carbon disulfide (1.5 equivalents) dropwise while maintaining the temperature below 10°C with an ice bath.

-

Allow the mixture to stir at room temperature for 12-16 hours.

-

Following this, reflux the mixture for 8-10 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).

-

Cool the reaction mixture, pour it into crushed ice, and acidify with dilute hydrochloric acid to a pH of ~5-6.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.

Causality Insight: The hydrazide reacts with carbon disulfide in a basic medium to form a dithiocarbazate salt intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the stable 1,3,4-oxadiazole-2-thiol ring.

Spectroscopic Characterization

The structure of the synthesized compound must be confirmed using spectroscopic methods. Based on data from analogous structures, the following characteristic signals can be anticipated.[3]

Table 2: Anticipated Spectroscopic Data

| Technique | Characteristic Signals |

| FTIR (KBr, cm⁻¹) | ~2550-2600 (S-H stretch, often weak), ~1610 (C=N stretch), ~1550 (C=C aromatic stretch), ~1100-1200 (C-O-C stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0-15.0 (s, 1H, SH, tautomeric proton), ~7.0-7.5 (m, 3H, Ar-H), ~2.3 (s, 6H, 2 x CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~176-182 (C=S of oxadiazole), ~158-165 (C-Ar of oxadiazole), ~125-140 (Aromatic carbons), ~21 (CH₃ carbons) |

| Mass Spec (EI-MS, m/z) | 206 [M]⁺, with characteristic fragmentation patterns. |

Potential Applications in Drug Discovery and Development

The 1,3,4-oxadiazole-2-thiol moiety is a versatile pharmacophore. The introduction of the 3,5-dimethylphenyl group modifies the lipophilicity and steric profile of the molecule, which can significantly influence its biological activity and selectivity.

-

Antimicrobial Agents: Numerous 5-aryl-1,3,4-oxadiazole-2-thiols have demonstrated potent antibacterial and antifungal activities.[3] The 3,5-dimethylphenyl derivative could be investigated against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Agents: The structural similarity of oxadiazoles to known anti-inflammatory drugs suggests their potential as inhibitors of enzymes like cyclooxygenase (COX).[6] The synthesized compound could be evaluated for its ability to inhibit COX-1 and COX-2.

-

Anticancer Agents: The oxadiazole core is present in several compounds with demonstrated anticancer properties.[1][2] The mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer cell proliferation.

-

Neurological Disorders: Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have been explored as T-type calcium channel inhibitors, which are targets for treating neuropathic pain and epilepsy.[9]

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational framework, from its unambiguous chemical identity and a robust synthetic protocol to its potential applications in medicine. The true therapeutic value of this specific molecule can only be unlocked through rigorous biological screening and structure-activity relationship (SAR) studies. Future research should focus on synthesizing a library of related derivatives, evaluating their in vitro and in vivo efficacy against various biological targets, and elucidating their mechanisms of action. The versatility of the thiol group offers a strategic point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Gomółka, A., & Wicha, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2437. [Link]

-

PubChem. (n.d.). 1,3,4-Oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Yousaf, M., et al. (2015). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]

-

PubChem. (n.d.). 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Cogent Chemistry. [Link]

-

Aziz-ur-Rehman, et al. (2013). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. PubMed. [Link]

-

AfaSci. (n.d.). Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. Retrieved January 27, 2026, from [Link]

-

Mahmood, S. A., et al. (2023). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 5-Phenyl-1,3,4-oxadiazole-2-thiol | C8H6N2OS | CID 735254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. afasci.com [afasci.com]

Methodological & Application

Application Notes and Protocol for the Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols from Hydrazides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Among its derivatives, 5-aryl-1,3,4-oxadiazole-2-thiols are particularly significant synthetic intermediates and bioactive molecules in their own right. The presence of the thiol group at the 2-position provides a handle for further structural modifications, allowing for the generation of diverse compound libraries for drug discovery programs.

This document provides a detailed and robust protocol for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols from readily available aromatic hydrazides. The described methodology is a well-established, one-pot procedure that is both efficient and scalable. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into the characterization of the final products.

Mechanistic Insights

The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols from aroyl hydrazides and carbon disulfide in a basic medium is a classic example of a cyclization-condensation reaction. The reaction proceeds through the formation of a key intermediate, a potassium dithiocarbazinate salt.

The mechanism can be outlined as follows:

-

Nucleophilic Attack: The terminal nitrogen of the aroyl hydrazide, being nucleophilic, attacks the electrophilic carbon of carbon disulfide.

-

Salt Formation: In the presence of a strong base, such as potassium hydroxide, the resulting dithiocarbazinic acid is deprotonated to form the more stable potassium dithiocarbazinate salt.

-

Intramolecular Cyclization and Dehydration: Upon heating, the dithiocarbazinate intermediate undergoes an intramolecular cyclization. The oxygen of the hydrazide attacks the thione carbon, leading to a five-membered heterocyclic ring. Subsequent dehydration results in the formation of the aromatic 1,3,4-oxadiazole ring.

-

Tautomerization: The final product can exist in two tautomeric forms: the thiol and the thione form. The thiol form is generally favored.[3][4]

The overall reaction scheme is depicted below:

Figure 1: General workflow for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols. The specific quantities of reagents may be adjusted based on the molecular weight of the starting aroyl hydrazide.

Materials and Reagents

-

Aroyl hydrazide (e.g., benzhydrazide, 4-nitrobenzhydrazide)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Hydrochloric acid (HCl), concentrated or dilute

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aroyl hydrazide (1.0 eq) in absolute ethanol.

-

Addition of Base: To this solution, add a solution of potassium hydroxide (1.1 eq) in a small amount of water or ethanol. Stir the mixture until the potassium hydroxide has completely dissolved.

-

Addition of Carbon Disulfide: Cool the reaction mixture in an ice bath. Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution. A yellow precipitate of the potassium dithiocarbazinate salt may form.

-

Reflux: After the addition of carbon disulfide is complete, remove the ice bath and heat the reaction mixture to reflux. The reflux time can vary depending on the substrate, but a typical duration is 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

-

Acidification: Carefully acidify the aqueous solution by adding concentrated or dilute hydrochloric acid dropwise with constant stirring until the pH is acidic (pH 2-3). A precipitate of the 5-aryl-1,3,4-oxadiazole-2-thiol will form.

-

Isolation of the Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 5-aryl-1,3,4-oxadiazole-2-thiol.[5]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Data Presentation: Representative Examples

The following table summarizes the reaction conditions and yields for the synthesis of various 5-aryl-1,3,4-oxadiazole-2-thiols.

| Starting Hydrazide | Product | Reflux Time (h) | Yield (%) | Melting Point (°C) |

| Benzhydrazide | 5-Phenyl-1,3,4-oxadiazole-2-thiol | 4 | 85 | 210-212 |

| 4-Nitrobenzhydrazide | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | 3 | 92 | 245-247 |

| 4-Chlorobenzhydrazide | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | 5 | 88 | 230-232 |

| 4-Methoxybenzhydrazide | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | 4 | 82 | 205-207 |

Characterization of Products

The synthesized 5-aryl-1,3,4-oxadiazole-2-thiols should be characterized by standard spectroscopic techniques to confirm their structure and purity.

Infrared (IR) Spectroscopy

-

S-H stretch: A characteristic absorption band for the thiol group is expected in the region of 2550-2600 cm⁻¹.[1][5]

-

C=N stretch: The stretching vibration of the C=N bond in the oxadiazole ring typically appears around 1610-1650 cm⁻¹.

-

C-O-C stretch: The ether-like C-O-C stretching vibration of the oxadiazole ring is usually observed in the range of 1020-1070 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Ar-H: Aromatic protons will appear as multiplets in the region of δ 7.0-8.5 ppm.

-

SH: The thiol proton is often broad and may appear over a wide range (δ 13.0-15.0 ppm), and its position can be concentration-dependent.[5] Deuterium exchange with D₂O can be used to confirm the assignment of the SH proton.

-

-

¹³C NMR:

-

Aromatic Carbons: Aromatic carbons will resonate in the typical region of δ 120-150 ppm.

-

Oxadiazole Ring Carbons: The two carbons of the oxadiazole ring will appear at distinct chemical shifts, typically in the range of δ 150-180 ppm.[5]

-

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized compound.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is low, ensure that the reagents are pure and dry, especially the ethanol. The reaction is sensitive to water, which can hydrolyze the carbon disulfide and the intermediate. Also, ensure that the reflux time is sufficient for the reaction to go to completion.

-

Difficulty in Precipitation: If the product does not precipitate upon acidification, it may be due to its solubility in the reaction mixture. Try to concentrate the solution by removing some of the ethanol before adding it to ice-cold water.

-

Purification Challenges: Some derivatives may be difficult to crystallize. In such cases, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) can be an effective purification method.

-

Thiol-Thione Tautomerism: Be aware of the potential for thiol-thione tautomerism, which can sometimes lead to the appearance of extra peaks in NMR spectra. The ratio of the two tautomers can be influenced by the solvent and temperature.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols, which are valuable building blocks in medicinal chemistry and drug discovery. By understanding the underlying reaction mechanism and following the detailed experimental procedure, researchers can confidently synthesize a wide range of these important heterocyclic compounds for their research endeavors.

References

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Kumar, R., & Kumar, S. (2015). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 8(11), 329-336.

- Shaik, S. P., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-9.

- Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54.

- Kahl, L. J., et al. (2018). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)-Mediated Gene Transcription. Journal of Medicinal Chemistry, 61(13), 5731-5753.

- Asif, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-277.

- Singh, R., et al. (2014). A review on various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1477-1502.

- A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. (2019). Indian Journal of Heterocyclic Chemistry, 29(1), 27-36.

-

El-Emam, A. A., & Al-Deeb, O. A. (2004). 5-Furan-2yl[2][5][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][5]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 9(10), 865-874.

- One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. (2013). Journal of the Brazilian Chemical Society, 24(7), 1173-1180.

- Bondock, S., Fadaly, W., & Metwally, M. A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 11336-11377.

Sources

Application Notes and Protocols for 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol as a Novel Antimicrobial Agent

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety, have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5][6] The 1,3,4-oxadiazole-2-thiol scaffold is of particular interest due to the reactive thiol group, which can be crucial for biological activity and allows for further structural modifications.[7] This document provides detailed application notes and protocols for the investigation of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol as a potential antimicrobial agent. These guidelines are intended for researchers and drug development professionals engaged in the primary screening and characterization of new antimicrobial candidates.

Chemical Synthesis: A Reliable Pathway to the Target Compound

The synthesis of this compound can be reliably achieved through a well-established multi-step synthetic route starting from 3,5-dimethylbenzoic acid. This process involves the formation of an ester, followed by conversion to a hydrazide, and subsequent cyclization to yield the desired 1,3,4-oxadiazole-2-thiol.[7]

Protocol 1: Synthesis of this compound

Step 1: Esterification of 3,5-Dimethylbenzoic Acid

-

In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the ethyl 3,5-dimethylbenzoate with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrazinolysis to form 3,5-Dimethylbenzoyl Hydrazide

-

Dissolve the crude ethyl 3,5-dimethylbenzoate in absolute ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours. The formation of a solid precipitate indicates the progress of the reaction.

-

Cool the reaction mixture to room temperature and filter the precipitate.

-

Wash the solid with cold ethanol and dry to obtain 3,5-dimethylbenzoyl hydrazide.

Step 3: Cyclization to this compound

-

To a solution of potassium hydroxide in aqueous ethanol, add 3,5-dimethylbenzoyl hydrazide.

-

Add carbon disulfide in a dropwise manner while stirring the mixture at room temperature.

-

Reflux the reaction mixture until the evolution of hydrogen sulfide gas ceases (typically 6-8 hours).[5]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Antimicrobial Activity Evaluation: In Vitro Screening Protocols

A critical step in the evaluation of a new antimicrobial candidate is the determination of its in vitro activity against a panel of clinically relevant microorganisms. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Core Concept: Mechanism of Action

While the precise mechanism of action for this compound requires specific investigation, related 1,3,4-oxadiazole derivatives have been shown to exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential enzymes, such as DNA gyrase or sterol 14α-demethylase (CYP51), which are crucial for bacterial DNA replication and fungal cell membrane integrity, respectively.[1] The thiol group in the target molecule may play a significant role in binding to enzymatic targets.

Caption: Synthetic pathway for this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

-

Fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Microplate reader.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

-

Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates at the appropriate temperature and duration.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Expected Antimicrobial Activity Profile

While specific data for this compound is not extensively published, based on studies of structurally similar 5-aryl-1,3,4-oxadiazole-2-thiols, a range of antimicrobial activities can be anticipated.[8][9][10]

| Microbial Strain | Type | Expected MIC Range (µg/mL) | Reference Compound |

| Staphylococcus aureus | Gram-positive Bacteria | 8 - 64 | Ciprofloxacin |

| Bacillus subtilis | Gram-positive Bacteria | 16 - 128 | Ciprofloxacin |

| Escherichia coli | Gram-negative Bacteria | 32 - 256 | Ciprofloxacin |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 64 - >256 | Ciprofloxacin |

| Candida albicans | Yeast | 16 - 128 | Fluconazole |

| Aspergillus niger | Mold | 32 - 256 | Fluconazole |

Note: These are hypothetical ranges based on related compounds. Actual values must be determined experimentally.

Preliminary Cytotoxicity Assessment: A Key Step in Drug Development

It is crucial to assess the potential toxicity of a new antimicrobial candidate against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for preliminary cytotoxicity screening.[11]

Protocol 4: In Vitro Cytotoxicity Evaluation using MTT Assay

Materials:

-

Mammalian cell line (e.g., HEK293, Vero, or HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Sterile 96-well cell culture plates.

Procedure:

-

Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antimicrobial agents. The protocols outlined in this document provide a comprehensive framework for its synthesis and initial biological evaluation. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of infection, and lead optimization to improve potency and reduce toxicity. The exploration of this and related compounds could contribute significantly to the arsenal of drugs available to combat the growing threat of antimicrobial resistance.

References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

-

Al-Ostath, A. I., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12567-12577. [Link]

- Mistry, B. D., Desai, K. R., & Desai, N. J. (n.d.). Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. Der Pharma Chemica.

-

Abdel-Wahab, B. F., et al. (2019). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Molecules, 24(17), 3080. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

-

Patel, N. B., et al. (2014). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Medicinal Chemistry, 10(6), 614-625. [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Contreras-García, J. J., et al. (2018). In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates. Journal of Medical Microbiology, 67(10), 1431-1437. [Link]

- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020).

- Asati, V., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Pharmaceutical and Biological Sciences, 3(1), 1-6.

-

Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20081-20110. [Link]

-

Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(15), 4983. [Link]

- Glomb, T., & Świątek, P. (2021).

-

Kumar, A., et al. (2017). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 22(7), 1060. [Link]

- Kumar, A., et al. (2014). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 6(5), 2911-2917.

-

Wang, Y., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24891-24905. [Link]

- Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (2014).

- 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives... (n.d.).

- Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. (n.d.).

-

Kumar, A., et al. (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. [Link]

-

Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Applied Physics, 11(2), 402. [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]

-

Design and Synthesis of Antibacterial Heterocycle-Based Compounds. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. jchr.org [jchr.org]

- 7. asianpubs.org [asianpubs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ijari.org [ijari.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 1,3,4-Oxadiazole Derivatives as Corrosion Inhibitors

Introduction: The Role of 1,3,4-Oxadiazole Derivatives in Corrosion Mitigation

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across various industries. The use of organic corrosion inhibitors is a practical and cost-effective method to protect metallic surfaces from corrosive attack. Among the vast array of organic compounds, 1,3,4-oxadiazole derivatives have emerged as a promising class of corrosion inhibitors due to their unique electronic and structural features.

The efficacy of 1,3,4-oxadiazole derivatives stems from the presence of multiple heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The mechanism of inhibition can involve physisorption, chemisorption, or a combination of both, leading to the formation of a stable, protective film. This guide provides a comprehensive overview of the synthesis, application, and evaluation of 1,3,4-oxadiazole derivatives as corrosion inhibitors, tailored for researchers, scientists, and professionals in materials science and chemical engineering.

Part 1: Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives is a well-established process, typically involving the cyclization of a carboxylic acid hydrazide with a suitable cyclizing agent.[1] A general synthetic route is outlined below.

Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Objective: To synthesize a 2,5-disubstituted 1,3,4-oxadiazole derivative for corrosion inhibition studies.

Materials:

-

Substituted aryl/heteroaryl carboxylic acid

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Appropriate aromatic carboxylic acid

-

Dry solvents (e.g., methanol, ethanol, DMF)

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Recrystallization solvents

Procedure:

-

Synthesis of Acid Hydrazide:

-

A substituted aryl/heteroaryl carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or an ester via Fischer esterification.

-

The resulting acid chloride or ester is then reacted with hydrazine hydrate in a suitable solvent (e.g., methanol) under reflux to yield the corresponding acid hydrazide.

-

-

Cyclization to form the 1,3,4-Oxadiazole Ring:

-

The synthesized acid hydrazide is reacted with an appropriate aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux.[1]

-

The reaction mixture is then cooled and poured into ice water to precipitate the crude 2,5-disubstituted 1,3,4-oxadiazole derivative.

-

-

Purification:

-

The crude product is filtered, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

-

-

Characterization:

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

-

Causality behind Experimental Choices: The use of POCl₃ as a cyclizing and dehydrating agent is crucial for the efficient formation of the oxadiazole ring from the acid hydrazide and carboxylic acid precursors. The choice of solvents and reaction conditions is optimized to ensure high yields and purity of the final product.

Part 2: Evaluation of Corrosion Inhibition Performance

A multi-faceted approach is essential for a thorough evaluation of the corrosion inhibition performance of the synthesized 1,3,4-oxadiazole derivatives. This typically involves a combination of gravimetric, electrochemical, and surface analysis techniques.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of a corrosion inhibitor.[2][3]

Protocol 2: Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency of a 1,3,4-oxadiazole derivative.

Materials:

-

Mild steel coupons of known dimensions

-

Synthesized 1,3,4-oxadiazole inhibitor at various concentrations

-

Water bath or thermostat for temperature control

-

Analytical balance (±0.1 mg accuracy)

-

Desiccator

-

Acetone, distilled water, and appropriate cleaning agents

Procedure:

-

Coupon Preparation:

-

Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

-

Accurately weigh the prepared coupons (W_initial).

-

-

Immersion Test:

-

Post-Immersion Processing:

-

After the immersion period, remove the coupons, wash with a cleaning solution (e.g., a solution containing hexamethylenetetramine) to remove corrosion products, rinse with distilled water and acetone, and dry.

-

Weigh the coupons again (W_final).

-

-

Calculations:

-

Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

Data Presentation:

| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank | - | ||

| 1 x 10⁻⁵ | |||

| 5 x 10⁻⁵ | |||

| 1 x 10⁻⁴ | |||

| 5 x 10⁻⁴ |

Self-Validation: The experiment should be conducted in triplicate to ensure the reproducibility of the results. The standard deviation of the measurements should be calculated and reported.

Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[7][8][9]

PDP measurements are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[10][11]

Protocol 3: Potentiodynamic Polarization Measurements

Objective: To evaluate the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (WE): Mild steel coupon

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Counter Electrode (CE): Platinum foil or graphite rod

-

Procedure:

-

Electrode Preparation: Prepare the mild steel working electrode as described in the weight loss protocol.

-

Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[12]

-

Polarization Scan:

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[13]

-

-

Data Analysis:

-

Plot the logarithm of the current density (log i) versus the applied potential (E).

-

Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

-

Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

-

Interpretation:

-

A significant shift in E_corr (> 85 mV) towards more negative potentials indicates a cathodic inhibitor, while a shift towards more positive potentials suggests an anodic inhibitor. A smaller shift suggests a mixed-type inhibitor.[14]

-

A decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition.

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the inhibitor film at the metal/solution interface.[15][16]

Protocol 4: Electrochemical Impedance Spectroscopy

Objective: To study the mechanism of corrosion inhibition and the properties of the protective film.

Apparatus: Same as for PDP measurements, with the addition of a frequency response analyzer.

Procedure:

-

Electrode Preparation and Stabilization: Same as for PDP.

-

Impedance Measurement:

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

-

-

Data Analysis:

-

Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

-

Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

-

Calculate the inhibition efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

-

Interpretation:

-

An increase in the diameter of the semicircle in the Nyquist plot and an increase in the charge transfer resistance (R_ct) indicate effective inhibition.[15]

-

A decrease in the double-layer capacitance (C_dl) suggests the adsorption of the inhibitor molecules on the metal surface, displacing water molecules.[15]

Surface Analysis Techniques

Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor on the metal surface.

Objective: To visualize and chemically analyze the surface of the metal after exposure to the corrosive environment with and without the inhibitor.

Instruments:

-

Scanning Electron Microscope (SEM)

-

Atomic Force Microscope (AFM)

-

X-ray Photoelectron Spectrometer (XPS)

Procedure:

-